Palladium-nanobowl

Description

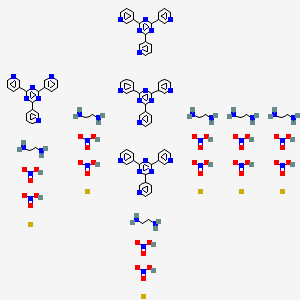

Structure

3D Structure of Parent

Properties

Molecular Formula |

C84H108N48O36Pd6 |

|---|---|

Molecular Weight |

3004.6 g/mol |

IUPAC Name |

ethane-1,2-diamine;nitric acid;palladium;2,4,6-tripyridin-3-yl-1,3,5-triazine |

InChI |

InChI=1S/4C18H12N6.6C2H8N2.12HNO3.6Pd/c4*1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15;6*3-1-2-4;12*2-1(3)4;;;;;;/h4*1-12H;6*1-4H2;12*(H,2,3,4);;;;;; |

InChI Key |

AZEYUOKJHJIMGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C1=CC(=CN=C1)C2=NC(=NC(=N2)C3=CN=CC=C3)C4=CN=CC=C4.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |

Origin of Product |

United States |

Synthetic Methodologies for Palladium Nanobowl Architectures

Template-Assisted Fabrication Approaches

Template-assisted synthesis is a versatile and widely employed strategy for creating nanostructures with controlled size, shape, and morphology. This method utilizes a pre-existing nanostructure (the template) to direct the formation of the desired material. The template can be either a solid, pre-formed object (hard template) or a dynamic, self-assembled structure (soft template).

Hard Template Removal Strategies

Hard templating, or nanocasting, involves the deposition of a palladium precursor onto a solid sacrificial template, followed by the removal of the template to yield a hollow or bowl-shaped palladium structure. The fidelity of the final nanobowl architecture is highly dependent on the morphology of the initial template and the conditions of template removal.

Commonly used hard templates include silica (B1680970) spheres, polymer colloids, and metal oxides. nih.gov The process typically begins with the synthesis of uniform template particles. For instance, silica (SiO₂) spheres can be synthesized via the Stöber process, which involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS). mdpi.com Polymer templates, such as those made from polystyrene (PS), are often prepared through emulsion polymerization. nih.gov

Once the templates are formed, palladium is deposited onto their surface. This can be achieved by first modifying the template surface to promote the adsorption of palladium precursor ions (e.g., [PdCl₄]²⁻), followed by chemical reduction. mdpi.com After the palladium shell has formed, the core template is selectively removed. The removal strategy is critical and must be chosen to avoid damaging the delicate palladium nanostructure.

Silica Template Removal: Silica templates are typically removed by etching with hydrofluoric acid (HF) or a strong base like sodium hydroxide (B78521) (NaOH). nih.govmetall-mater-eng.com

Polymer Template Removal: Polystyrene templates can be removed by calcination (heating at high temperatures in air) or by dissolution in an appropriate organic solvent like toluene. nih.govmdpi.com

Metal Oxide Template Removal: Metal oxide templates, such as copper(I) oxide (Cu₂O) nanocubes, can be sacrificially removed through a redox reaction, a process that often overlaps with galvanic replacement. researchgate.net

The use of Janus particles—nanoparticles with two distinct hemispheres—as templates allows for the creation of nanobowls with a single, well-defined opening. In one approach, polymer nanodumbbells are asymmetrically coated with a silica layer. Subsequent removal of the polymer portion leaves behind a silica nanobowl, a method that can be adapted for metallic structures. nih.gov

| Template Material | Palladium Deposition Method | Removal Agent/Method | Reference |

| Silica (SiO₂) Spheres | Surface modification (e.g., with PAH/PSS) followed by Pd precursor adsorption and reduction with NaBH₄. | Sodium Hydroxide (NaOH) or Hydrofluoric Acid (HF). | nih.govmdpi.com |

| Polystyrene (PS) | Reduction of a cobalt salt in the interstitial spaces, adaptable for palladium. | Calcination in air or dissolution with toluene. | mdpi.com |

| Copper(I) Oxide (Cu₂O) | One-step redox reaction with Pd²⁺ ions. | In-situ redox reaction (sacrificial). | researchgate.net |

Soft Template-Guided Synthesis

Soft-templating methods utilize self-assembled supramolecular structures, such as surfactant micelles, emulsions, or even gas bubbles, to direct the formation of palladium nanostructures. Unlike hard templates, soft templates are typically formed in situ during the reaction and are easily removed, often by simple washing. nsf.gov

One prominent example involves using gas bubbles as a template. In a solvothermal synthesis, the reduction of a palladium precursor by formic acid can generate gas bubbles. Palladium nanoparticles then assemble on the surface of these nanobubbles, eventually fusing to form a hollow, porous shell. rsc.org This method allows for control over the diameter and thickness of the resulting hollow spheres by adjusting reaction parameters.

Surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles or other ordered phases in solution, which can confine the growth of palladium. For instance, palladium nanowire networks have been synthesized by reducing a palladium complex within a template of swollen inverse wormlike micelles. psu.edu While not producing bowls directly, this demonstrates the principle of using surfactant assemblies to create anisotropic and porous palladium structures.

Seed-Mediated Growth Techniques for Anisotropic Control

Seed-mediated growth is a powerful technique that separates the nucleation and growth phases of nanocrystal synthesis, allowing for greater control over the final morphology. The process starts with pre-synthesized nanoparticle "seeds," which are then added to a growth solution containing a metal precursor and other additives that influence the growth pattern.

Seed-Directed Growth with Facet-Specific Additives

The final shape of a nanocrystal is determined by the relative growth rates of its different crystallographic facets. Anisotropic structures like nanobowls emerge when growth on certain facets is selectively blocked or slowed. This is achieved by using additives, often called capping agents, that preferentially adsorb to specific crystal faces. psu.edu

For face-centered cubic (fcc) metals like palladium, the surfaces are typically dominated by low-index facets such as {100} and {111}. nih.gov Halide ions (e.g., Br⁻, I⁻) are well-known for their ability to act as effective capping agents. Bromide ions, often from sources like KBr or CTAB, have been shown to selectively bind to the {100} facets of palladium, slowing their growth and promoting growth on other facets, leading to anisotropic shapes like nanorods and nanowires. nih.gov

| Additive/Capping Agent | Targeted Pd Facet | Effect on Growth | Resulting Morphology | Reference(s) |

| Bromide (Br⁻) ions | {100} | Slows growth on {100} facets, promoting axial growth. | Nanorods, Nanowires | psu.edunih.gov |

| Polyvinylpyrrolidone (B124986) (PVP) | Varies | Affects reduction rate and provides stabilization. | Nanorods | rsc.org |

| Salicylic Acid (SA) derivatives | N/A (acts as cofactor) | Modifies ligand structure to influence growth pattern. | Anisotropic end-capping on nanorods | acs.orgresearchgate.net |

| Carbon Monoxide (CO) | {111} | Binds strongly to {111} planes, promoting sheet-like growth. | Nanosheets | rsc.org |

Galvanic Replacement Reactions for Hollow Structures

Galvanic replacement is a specific type of seed-mediated synthesis that utilizes a redox reaction between a sacrificial metal nanoparticle template (the seed) and ions of a more noble metal in solution. nsf.gov This process is particularly effective for creating hollow nanostructures, including nanobowls, nanocages, and nanorattles. researchgate.netrsc.org

The process typically involves using templates made of less noble metals like silver (Ag) or copper (Cu). nsf.govresearchgate.net When Ag nanocrystal seeds are placed in a solution containing a palladium precursor (e.g., H₂PdCl₄), the Ag atoms at the surface are oxidized (Ag → Ag⁺ + e⁻) and dissolve into the solution. Simultaneously, the Pd²⁺ ions are reduced (Pd²⁺ + 2e⁻ → Pd) and deposited onto the template surface. rsc.org Due to the difference in stoichiometric requirements (typically, more than one Ag atom is needed to reduce one Pd²⁺ ion), voids are created within the particle, leading to the formation of a hollow interior.

The morphology of the final structure can be controlled by tuning the reaction conditions. For example, adding a mild reducing agent like ascorbic acid during the galvanic replacement can co-reduce oxidized Ag⁺ ions, allowing for the formation of homogeneous bimetallic layers and preventing the complete hollowing of the structure. rsc.org This technique has been used to transform Ag nanocuboids into Pd-rich hollow nanorattles. rsc.org By using heterodimeric nanoparticles (e.g., magnetic nanoparticles attached to silver), the galvanic replacement can be spatially confined, with the magnetic particle acting as a "protecting group." After the reaction, the protecting group dissociates, leaving behind a well-defined metallic nanobowl. researchgate.net

Solution-Phase Synthesis Routes

Solution-phase synthesis, particularly "one-pot" methods, aims to produce complex nanostructures in a single step, minimizing complex purification and transfer processes. These routes rely on the careful orchestration of precursors, reducing agents, and structure-directing agents within a single reaction vessel. researchgate.netnih.gov

A successful strategy for shape control in one-pot syntheses is the use of a dual-reductant system. This approach uses a strong reductant to quickly induce nucleation and form seeds, which is then consumed. A second, weaker reductant then takes over to control the subsequent, slower growth phase, allowing capping agents to direct the final shape. nih.gov This temporal separation of nucleation and growth kinetics within a single pot provides a pathway to complex morphologies like octahedra. nih.gov

One-pot methods can also combine elements of soft-templating. For example, porous palladium nanobowls have been synthesized in a facile, one-pot strategy where functional molecules like amino-based compounds coordinate with metal ions, influencing crystal growth and leading to concave structures. researchgate.net Similarly, platinum nanobowls have been fabricated using N,N′-methylenebisacrylamide (MBAA) as a structure-directing agent in a one-pot hydrothermal method. The MBAA forms a complex with the metal ions, acting as a self-template that guides the nucleation and assembly of nanoparticles into a bowl-like structure. mdpi.com Such approaches offer an efficient and scalable route to high-quality palladium nanobowls and related hollow structures. researchgate.net

Hydrothermal and Solvothermal Synthesis of Porous Nanobowls

Hydrothermal and solvothermal methods are prominent techniques for synthesizing porous palladium nanobowls. These approaches utilize the principles of solvent chemistry under elevated temperatures and pressures to control the nucleation and growth of nanostructures.

A notable one-pot hydrothermal strategy allows for the direct synthesis of high-quality palladium nanostructures with distinct morphologies, including porous nanobowls, nanocages, and solid nanoparticles. rsc.org The hollow and mesoporous nature of these nanobowls has been shown to provide superior catalytic performance, particularly in reactions like methanol (B129727) oxidation. rsc.org In a typical hydrothermal process, palladium precursors are subjected to high temperatures in an aqueous environment, often with the aid of structure-directing agents or surfactants. For instance, urea (B33335) can be used as a guiding surfactant; under alkaline hydrothermal conditions, it decomposes to release ammonia (B1221849) and carbon dioxide bubbles, which direct the formation of hollow and porous nanostructures. researchgate.net

Solvothermal synthesis, a related method, employs non-aqueous solvents, offering a different range of chemical environments and reaction kinetics. nih.gov This technique has been successfully used to create coral-like mesoporous palladium nanomaterials at relatively mild temperatures (e.g., 135 °C) without the need for templates. nih.gov The choice of solvent and other reagents is critical. For example, in one method, a mixture of palladium acetylacetonate, tetrabutylammonium (B224687) bromide (TBAB), trioctylphosphine (B1581425) oxide (TOPO), and oleylamine (B85491) is heated to produce the desired nanostructures. nih.gov The controlled aggregation of initially formed nanoclusters is key to the formation of the final porous architecture. nih.gov

| Method | Key Features | Precursors/Reagents | Typical Conditions | Resulting Structure |

| Hydrothermal Synthesis | Uses water as the solvent under high temperature and pressure. Can employ structure-directing agents. | Palladium salts (e.g., H₂PdCl₄), Urea | Alkaline conditions | Porous nanobowls, nanocages rsc.orgresearchgate.net |

| Solvothermal Synthesis | Employs non-aqueous solvents. Allows for synthesis at milder temperatures. | Palladium acetylacetonate, TBAB, TOPO, Oleylamine | 135 °C for 2 hours | Coral-like mesoporous nanostructures nih.gov |

Controlled Reduction Methods (e.g., Polyol, Chemical Reduction)

Controlled reduction methods are fundamental to the synthesis of palladium nanoparticles with specific morphologies. The polyol process and other chemical reduction techniques are widely used to produce palladium nanobowls and related structures by carefully managing the reduction of palladium salts.

The polyol method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. researchgate.netincdecoind.ro By adjusting reaction parameters like temperature, precursor concentration, and the presence of stabilizing agents, the size and shape of the resulting palladium nanoparticles can be finely tuned. researchgate.netincdecoind.ro For instance, the gradual addition of palladium and polyvinylpyrrolidone (PVP) precursors in ethylene glycol at 160°C can yield nanoparticles in the 10 nm range. researchgate.net The addition of other metal ions, such as silver nitrate, can further influence the morphology, leading to the formation of structures like nanorods. researchgate.net The use of different stabilizers, like cetyl trimethyl ammonium (B1175870) bromide (CTAB) in conjunction with PVP, can lead to polyhedral shapes. incdecoind.ro

Chemical reduction methods, in a broader sense, involve the use of various reducing agents to convert palladium ions into metallic palladium. The choice of reducing agent and reaction conditions dictates the final morphology. For example, a chemical reduction process has been employed to synthesize palladium nanoflowers supported on carbon (PdNFs/C), where the heating duration was found to be a critical parameter affecting the catalyst's specific surface area and crystallinity. nih.gov The kinetics of the reduction process, influenced by factors like the concentration of reagents such as sodium hydroxide, can strongly affect the final nanoparticle size, with crystallite sizes ranging from 2 to 24 nm being reported. researchgate.net

One-Pot Synthesis of Multi-Component Nanobowls

The development of one-pot synthesis methods has streamlined the creation of complex, multi-component nanobowls, which often exhibit enhanced catalytic properties due to synergistic effects between the different metallic elements. These methods allow for the simultaneous or sequential formation of bimetallic or trimetallic nanostructures in a single reaction vessel.

For instance, a facile one-pot hydrothermal method has been developed to prepare hollow porous platinum nanobowls assembled from ultrafine nanoparticles. mdpi.com In this process, N,N'-methylenebisacrylamide (MBAA) acts as a structure-directing agent, complexing with the metal ions and guiding the nucleation and assembly into a bowl-like structure. mdpi.com This approach avoids the complexities of traditional hard-template methods. mdpi.com

Similarly, one-pot strategies have been extended to create bimetallic and trimetallic palladium-based nanostructures. A simple one-pot method has been used to synthesize Pd-based bimetallic nanoparticles in the presence of polyvinylpyrrolidone (PVP). researchgate.net Another example is the one-pot solvothermal synthesis of PdCuRu porous nanoplates, where Pd nanoplates act as seeds for the deposition of copper and ruthenium. mdpi.com This process involves the underpotential deposition of copper on palladium, followed by alloying and galvanic replacement with the ruthenium precursor. mdpi.com Furthermore, a one-pot hydrothermal synthesis of ternary ultra-thin PdPtNi nanosheets has been reported, where adjusting the solvent composition allows for the formation of porous nanosheets. nih.gov

| System | Synthetic Method | Key Reagents | Resulting Nanostructure | Key Finding |

| Pt | One-pot hydrothermal | H₂PtCl₆, N,N'-methylenebisacrylamide (MBAA) | Hollow porous Pt nanobowls mdpi.com | MBAA acts as a crucial structure-directing agent. mdpi.com |

| PdAg | One-pot soft-templating | Pd and Ag precursors, dioctadecyldimethylammonium chloride | Bimetallic PdAg hollow mesoporous nanospheres researchgate.net | "Dual-template" surfactant drives the formation of mesoporous frameworks. researchgate.net |

| PdCuRu | One-pot solvothermal | Pd nanoplates (seeds), Cu(acac)₂, Ru(acac)₃, benzyl (B1604629) alcohol | Trimetallic PdCuRu porous nanoplates mdpi.com | Formation occurs via underpotential deposition, alloying, and galvanic replacement. mdpi.com |

| PdPtNi | One-pot hydrothermal | Pd, Pt, and Ni precursors | Ternary ultra-thin PdPtNi porous nanosheets nih.gov | The volume ratio of mixed solvents controls the final morphology. nih.gov |

Vapor-Phase and Layer-by-Layer Fabrication

Vapor-phase and layer-by-layer fabrication techniques offer precise control over the structure and composition of nanomaterials, including the formation of nanobowl ensembles. Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) are powerful methods in this category.

Atomic Layer Deposition (ALD) for Structured Nanobowl Ensembles

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials in a layer-by-layer fashion. scispace.com This method provides exceptional conformality on three-dimensional structures and atomic-level control over film thickness. ugent.be ALD is particularly well-suited for coating nanostructures and creating structured ensembles of nanobowls. scispace.comugent.be

A common approach to fabricating nanobowl arrays involves using a template of self-assembled nanospheres, such as polystyrene (PS) spheres. researchgate.net A conformal layer of a material like titanium dioxide (TiO₂) is then deposited onto this template using ALD. researchgate.net Subsequent processing steps, such as reactive ion etching (RIE) to create hemispheres and annealing to remove the polymer template, result in a patterned array of nanobowls. researchgate.net

ALD can also be used to deposit palladium nanoparticles onto various substrates. rsc.orgresearchgate.net For instance, palladium nanoparticles have been deposited on functional electrospun poly-cyclodextrin nanowebs using ALD, creating a flexible and reusable nanocatalyst. rsc.org The size of the ALD-deposited palladium particles can be tuned by adjusting the deposition conditions. researchgate.net For example, using alternating exposures of a palladium precursor like Pd(hexafluoroacetylacetonate)₂ and a reducing agent like formalin, monodispersed palladium nanoparticles can be synthesized. researchgate.net

Molecular Layer Deposition (MLD) for Conformal Coatings

Molecular Layer Deposition (MLD) is a technique closely related to ALD, but it allows for the deposition of organic and organic-inorganic hybrid materials. ugent.be MLD utilizes bifunctional organic precursors that react in a sequential, self-limiting manner, similar to ALD. nih.gov This enables the growth of conformal coatings on various nanostructures, including those that could form the basis for or be coated onto nanobowls. ugent.benih.gov

MLD has been used to deposit conformal coatings, such as alucone, titanicone, and zincone, on carbon nanotubes without the need for an initial adhesion layer. nih.gov This demonstrates the versatility of MLD in coating complex, high-aspect-ratio nanostructures. The ability to create uniform organic or hybrid coatings offers opportunities to functionalize the surface of palladium nanobowls or to create nanobowl structures from hybrid materials with tailored properties.

Post-Synthetic Structural Modulation and Surface Engineering

Post-synthetic modification is a critical step for tailoring the properties of pre-formed palladium nanostructures, including nanobowls. These modifications can involve altering the structure, composition, or surface chemistry to enhance catalytic activity, stability, or selectivity.

One approach to post-synthetic modification is the creation of core-shell structures. For example, Au core-Pd shell-Pt cluster trimetallic nanorods have been synthesized, demonstrating the ability to add layers of different metals to an existing nanostructure. sysu.edu.cn Another strategy involves the partial and controllable aggregation of nanoparticles to form larger, porous structures. nih.gov

Surface engineering can also be achieved through the deposition of an overcoat using techniques like Atomic Layer Deposition (ALD). Amorphous alumina (B75360) overcoats deposited by ALD on supported palladium catalysts have been shown to improve selectivity and durability in reactions like acetylene (B1199291) hydrogenation. nih.gov This overcoat can act as a physical barrier, restricting the access of certain reactants to the catalytic surface. nih.gov

Furthermore, the charge distribution within a material can be modulated post-synthetically. This has been demonstrated in metal-organic frameworks to optimize the binding of specific molecules. sysu.edu.cn While not specific to palladium nanobowls, this principle of post-synthetic electronic modulation could be applied to tune their catalytic properties. The integration of palladium nanoparticles into covalent organic frameworks (COFs) through post-synthesis modification is another emerging area, where the COF provides a stable and tunable porous support. mdpi.com

Tuning Porosity and Shell Thickness

The ability to tune the porosity and shell thickness of palladium nanobowls allows for the optimization of properties like surface area and reactant accessibility. Various synthetic strategies have been employed to achieve this control.

One effective approach involves the use of soft templates, such as hexagonal mesophases composed of oil-swollen surfactant-stabilized tubes. arxiv.org In this method, the mesophase acts as a nanoreactor. The porosity of the resulting palladium nanostructures can be tuned by adjusting the composition of the soft template, which in turn controls the size of the hexagonal cells within the nanostructure. arxiv.org For instance, bimetallic palladium-platinum porous nanoballs have been synthesized using this template-assisted radiolytic synthesis, resulting in interconnected nanowires with a typical thickness of 2.5 nm. arxiv.org

Another strategy for creating porous palladium nanostructures is a template-free method that controls the aggregation of nanoparticles in organic media. nih.gov By varying the dielectric constant of the medium, the interaction between the nanoparticles can be tuned, leading to the formation of interconnected hierarchical porous clusters with large specific surface areas. nih.gov This method allows for the production of materials ranging from discrete nanoparticles to compact porous clusters. nih.gov

Control over shell thickness is often achieved in core-shell nanostructures, which can be adapted to form nanobowl geometries. For Au-Pd core-shell nanowires, the thickness of the palladium shell can be adjusted by controlling the Au/Pd feeding ratio during a one-pot chemical reduction synthesis. rsc.org Similarly, in the synthesis of bimetallic core-shell nanorods within a mesoporous silica shell, the metal shell thickness is regulated by the precursor concentration and the reaction time of the metal overgrowth. colloid.nl For example, Pt-Pd core-shell nanoparticles with an average total size of 13.5 nm have been synthesized with a Pd shell thickness of approximately 2.5 nm. nih.gov

A facile one-pot strategy has also been reported for the direct preparation of high-quality palladium nanostructures with morphologies like porous nanobowls and nanocages. rsc.orgresearchgate.net These hollow and porous structures are beneficial for applications such as the methanol oxidation reaction due to their enhanced catalytic performance. rsc.orgresearchgate.net The formation of hollow and porous Pt nanobowls, a similar morphology, has been achieved using N,N'-methylenebisacrylamide (MBAA) as a structure-directing agent, which forms a self-template with the metal ions. mdpi.com

The table below summarizes key findings from research on tuning porosity and shell thickness in palladium-based nanostructures.

| Feature Controlled | Synthetic Method | Key Parameters | Resulting Structure | Reference |

| Porosity | Soft Template (Hexagonal Mesophase) | Template Composition | Interconnected nanowires forming hexagonal cells | arxiv.org |

| Porosity | Template-Free Nanoparticle Aggregation | Dielectric constant of the organic medium | Interconnected hierarchical porous nanoclusters | nih.gov |

| Shell Thickness | One-Pot Chemical Reduction (Core-Shell) | Au/Pd precursor feeding ratio | Au-Pd core-shell nanowires with adjustable Pd shell thickness | rsc.org |

| Shell Thickness | Metal Overgrowth in Mesoporous Silica | Precursor concentration, reaction time | Au-Pd core-shell nanorods with controlled shell thickness | colloid.nl |

| Shell Thickness | Polyol Method (Core-Shell) | Not specified | Pt-Pd core-shell nanoparticles with a ~2.5 nm Pd shell | nih.gov |

| Porous Nanobowls | One-Pot Strategy | Not specified | Hollow and porous Pd nanobowls | rsc.orgresearchgate.net |

Facet Exposure and Surface Reconstruction Control

Controlling the crystallographic facets exposed on the surface of palladium nanobowls is critical for tailoring their catalytic activity and selectivity. Different facets exhibit different atomic arrangements and, consequently, distinct chemical properties.

The synthesis of ultrathin two-dimensional palladium nanosheets (PdNSs) with selectively exposed surface facets ({100}, {110}, or {111}) has been achieved using a bottom-up approach based on nanoconfined lamellar mesophases of amphiphilic functional surfactants. rsc.org The preferential adsorption of functional groups (like COOH, pyridyl, and quaternary ammonium) and halide counter-ions (Br⁻ and Cl⁻) from the surfactants onto specific palladium planes directs the epitaxial growth of the desired facets. rsc.org For instance, cetyltrimethylammonium bromide (CTAB) concentration can influence the transition from high-index to low-index facets in Au-Pd bimetallic nanorods. acs.org

The kinetic control of nanocrystal growth, coupled with the thermodynamic stabilization of specific facets by capping agents, allows for the fine-tailoring of the exposed facets on alloy nanoparticle surfaces. acs.org This precise control is crucial for understanding the structure-composition-property relationships in nanocatalysts. acs.org For example, studies on facet-engineered Pd nanocrystals (cubes with {100}, octahedrons with {111}, and rhombic dodecahedrons with {110}) have shown that the Pd{100} facet exhibits superior sensitivity for H₂O₂ sensing, which is attributed to the favorable binding of *OH intermediates. nih.gov

Surface reconstruction is another powerful tool to modify the catalytic properties of palladium nanostructures. This phenomenon involves the dynamic rearrangement of surface atoms, often induced by adsorbates or thermal treatments. In Pd-Cu alloy nanoparticles, the surface composition can be controlled by thermal annealing under different gas atmospheres. nsf.gov Annealing in a reducing atmosphere like H₂ tends to bring Pd atoms to the surface, while treatment under inert gas at high temperatures can lead to Cu segregation at the surface. nsf.gov This reversible, adsorbate-induced surface reconstruction allows for the optimization of the catalyst's surface for specific reactions. nsf.gov

Similarly, in ternary PdAgRh nanoalloys, extending the upper potential limit during cyclic voltammetry can facilitate the surface reconstruction of the electrocatalyst. researchgate.net This process can lead to the in-situ formation of Ag surface oxides (Ag-O), creating highly active and stable Pd/Ag-O interfaces at the atomic scale, which significantly boosts performance in reactions like formate (B1220265) oxidation. researchgate.net

The table below details research findings related to the control of facet exposure and surface reconstruction.

| Control Method | Nanostructure | Key Parameters / Inducers | Effect on Surface | Reference |

| Facet Exposure | 2D Palladium Nanosheets (PdNSs) | Functional surfactants (e.g., with COOH, pyridyl groups), halide ions (Br⁻, Cl⁻) | Selective exposure of {100}, {110}, and {111} facets | rsc.org |

| Facet Exposure | Au-Pd Bimetallic Nanorods | CTAB concentration | Transition from high-index to low-index faceting | acs.org |

| Facet Exposure | Pd Nanocrystals (Cubes, Octahedrons, etc.) | Surfactants to direct crystal growth | Specific facet exposure ({100}, {111}, {110}) | nih.gov |

| Surface Reconstruction | Pd-Cu Alloy Nanoparticles | Thermal annealing, gas atmosphere (H₂, N₂) | Dynamic changes in surface composition (Pd or Cu enrichment) | nsf.gov |

| Surface Reconstruction | Ternary PdAgRh Nanoalloys | Electrochemical potential (Cyclic Voltammetry) | In-situ formation of Ag surface oxides (Ag-O) | researchgate.net |

Advanced Characterization of Palladium Nanobowl Structures

Morphological and Microstructural Analysis

A thorough understanding of the shape, size, surface features, and internal structure of palladium nanobowls is crucial for correlating their structure with their functional properties.

High-resolution transmission electron microscopy (HR-TEM) is an indispensable tool for elucidating the morphology and crystalline nature of palladium nanobowls at the atomic level. rsc.org HR-TEM images provide direct visualization of the bowl-shaped nanostructures and can reveal detailed information about their size distribution and the presence of any structural defects.

Detailed analysis of HR-TEM images allows for the measurement of lattice fringes, which are the periodic lines corresponding to the atomic planes within the crystal. researchgate.net The spacing between these fringes can be measured and compared to known values for palladium's crystal structures, typically the face-centered cubic (fcc) lattice. For instance, an interplanar d-spacing of 0.23 nm corresponds to the {111} lattice planes of fcc palladium. nju.edu.cn This confirms the crystalline nature of the nanobowls and can be used to identify their crystallographic orientation. Furthermore, HR-TEM can reveal the presence of twinning, where different crystalline orientations exist within a single nanoparticle, separated by twin boundaries. nju.edu.cnresearchgate.net The technique is also capable of identifying various nanoparticle shapes, including icosahedrons and truncated decahedrons. researchgate.net In some cases, HR-TEM has been used to study the internal structure of multi-layered nanoparticles, revealing distinct layers with different lattice spacings. researchgate.net

| HR-TEM Finding | Observation | Significance |

| Morphology | Direct visualization of bowl-like shapes | Confirms the successful synthesis of the desired nanostructure. |

| Lattice Fringes | Measurement of interplanar spacing (e.g., 0.23 nm) | Confirms the face-centered cubic (fcc) crystalline structure of palladium. nju.edu.cn |

| Crystal Defects | Identification of twin boundaries and other defects | Provides insight into the growth mechanism and potential impact on properties. nju.edu.cnresearchgate.net |

| Particle Shapes | Observation of icosahedral and decahedral forms | Reveals the diversity of structures that can form at the nanoscale. researchgate.net |

SEM analysis can provide information on the surface texture, such as the presence of pores or other features. researchgate.net For conductive samples like palladium, SEM can be performed directly. For non-conductive substrates or to enhance signal quality, a thin conductive coating of materials like gold, platinum, or a gold/palladium alloy is often applied. improvedpharma.com The interaction of the electron beam with the sample produces secondary and backscattered electrons, which are detected to form the image. The intensity of these signals is highly dependent on the surface topography, allowing for detailed visualization of the nanobowl's structure. surfacesciencewestern.com

| SEM Finding | Description | Relevance |

| Overall Morphology | Visualization of the three-dimensional bowl shape. researchgate.net | Confirms the synthesis of the target nanostructure. |

| Size Distribution | Assessment of the uniformity of nanobowl sizes in a sample. researchgate.netmdpi.com | Important for understanding the consistency of the synthesis method. |

| Surface Topography | Imaging of surface features, including smoothness and porosity. researchgate.netresearchgate.net | Provides insights into the surface characteristics that can influence catalytic activity and other properties. |

Atomic force microscopy (AFM) is a high-resolution scanning probe technique used to obtain three-dimensional images of a sample's surface and to quantify its surface roughness with nanoscale precision. nanosurf.comscispace.com Unlike electron microscopy techniques, AFM does not rely on electrons but instead uses a physical probe to scan the surface. nanosurf.com This allows for the characterization of a wide range of materials. scispace.com

In the context of palladium nanobowls, AFM can provide detailed topographical maps, revealing subtle surface features that may not be apparent in SEM images. A key parameter obtained from AFM is the average surface roughness (Ra), which is a measure of the fine-scale irregularities on the nanobowl's surface. researchgate.netresearchgate.net This information is critical as surface roughness can significantly impact the catalytic activity and other surface-dependent properties of the nanostructures. AFM can be operated in different modes, such as contact mode or tapping mode, to suit the properties of the material being studied. scispace.com

| AFM Parameter | Measurement | Importance |

| Three-Dimensional Topography | High-resolution 3D rendering of the nanobowl surface. ufal.br | Allows for a detailed visualization of the surface morphology. |

| Surface Roughness (Ra) | Quantitative measurement of the average height variations on the surface. researchgate.netresearchgate.net | A critical parameter for applications where surface area and texture are important, such as catalysis. |

Cryogenic scanning electron microscopy (Cryo-SEM) is a specialized technique used to investigate the structure of materials in a frozen, hydrated state. This is particularly valuable for studying palladium nanobowls within a colloidal system, where their dispersion and interaction in a liquid medium are of interest. nih.govresearchgate.net By rapidly freezing the sample, the original nanostructure within the liquid is preserved. technion.ac.il

Biological and other wet samples are generally not conductive and are susceptible to damage from the electron beam. myscope.training To overcome this, samples in cryo-SEM are typically coated with a thin layer of metal, such as gold or palladium, to make them conductive and to protect them from beam damage, which in turn improves imaging quality. myscope.training Cryo-SEM allows for the direct observation of the nanobowls in their native, solvated environment, providing insights into their aggregation state and interaction with the surrounding medium. This technique can be instrumental in understanding the stability and behavior of palladium nanobowl colloids.

Compositional and Chemical State Determination

Beyond morphology, understanding the elemental composition and the chemical (oxidation) state of the atoms at the surface of the palladium nanobowls is crucial for predicting and explaining their chemical behavior.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.govtasconusa.com When analyzing palladium nanobowls, XPS is used to determine the oxidation state of the palladium atoms on the surface, which is critical for applications like catalysis.

XPS spectra are obtained by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element and its oxidation state. For palladium, the Pd 3d region of the spectrum is typically analyzed. Metallic palladium (Pd(0)) and palladium oxide (PdO), which corresponds to an oxidation state of Pd(II), exhibit distinct binding energies. thermofisher.comresearchgate.net For example, the Pd 3d5/2 peak for metallic palladium is found at approximately 335.0 eV, while for palladium oxide, it shifts to a higher binding energy of around 336.7 eV. thermofisher.com The presence of different palladium species, such as PdO and PdCl2, can also be identified. researchgate.net High-pressure XPS studies have shown that the surface of palladium can be dynamic, with its composition changing in response to the surrounding gas environment and temperature. mpg.de

| XPS Analysis | Information Obtained | Significance |

| Elemental Composition | Identifies the elements present on the surface of the nanobowls. | Confirms the purity of the palladium nanostructures. |

| Oxidation State | Distinguishes between different oxidation states of palladium (e.g., Pd(0), Pd(II)). researchgate.netmpg.de | Crucial for understanding catalytic activity, as the oxidation state can greatly influence reaction pathways. |

| Surface Chemistry | Provides information about the chemical bonds and electronic structure at the surface. aps.orgaps.org | Helps in understanding the interaction of the nanobowls with other molecules. |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used in conjunction with electron microscopy to determine the elemental composition of a sample. bruker.comthermofisher.com When a high-energy electron beam from a scanning electron microscope (SEM) or transmission electron microscope (TEM) interacts with the palladium-nanobowl specimen, it causes the ejection of inner-shell electrons from the palladium atoms. Electrons from higher energy shells then drop to fill these vacancies, releasing the excess energy in the form of X-rays. bruker.com The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for precise elemental identification. bruker.comthermofisher.com

By scanning the electron beam across the nanobowl structure, a spatial map of the elemental distribution can be generated. bruker.comjeol.com This elemental mapping is crucial for confirming the purity of the palladium nanobowls and for analyzing the distribution of palladium, especially in cases where they are part of a composite material or have undergone surface modifications. For instance, in palladium-gold (Pd-Au) alloy nanoparticles, EDX line scans across individual particles can confirm the homogeneous distribution of both metals, ensuring the formation of a true alloy rather than a core-shell structure. nih.gov EDX analysis of palladium nanoparticles can exclusively show peaks corresponding to palladium, confirming that the nanostructures are composed solely of this element, aside from signals from the underlying support grid (e.g., copper and carbon). nju.edu.cn

The technique can be applied in a three-dimensional manner through EDX tomography, which involves acquiring multiple 2D elemental maps at various tilt angles and reconstructing them to visualize the elemental distribution within a single nanoparticle. nih.gov This provides invaluable information on the internal and surface composition of the nanobowls.

Table 1: Representative EDX Data for Palladium Nanostructures

| Feature | Description |

|---|---|

| Detected Elements | Primarily Palladium (Pd). Other elements like Carbon (C) and Copper (Cu) may be detected from the TEM grid. nju.edu.cnglobalsino.com |

| Analysis Mode | Spot analysis, line scanning, and elemental mapping. jeol.comnih.gov |

| Information Obtained | Elemental composition, purity, and spatial distribution of elements. bruker.comnih.gov |

| Key Pd X-ray Lines | Lα at 2.84 keV is commonly used for EDS measurements. globalsino.com |

Electron Energy Loss Spectroscopy (EELS) for Spatially Resolved Chemical Information

Electron Energy Loss Spectroscopy (EELS) is another analytical technique performed in a TEM or STEM that provides detailed chemical and electronic information with high spatial resolution. eels.infolabs-services.com It analyzes the energy distribution of electrons that have passed through a thin this compound sample. eels.info As electrons traverse the specimen, they can lose energy through inelastic scattering events, such as exciting plasmons or core-level electrons of the palladium atoms. eels.infoaps.org The resulting energy loss spectrum contains information about elemental composition, chemical bonding, and oxidation states. eels.infoeels.info

EELS is particularly advantageous for light element analysis and can provide information that is complementary to EDX. labs-services.com For palladium, the M-edges (M₄ at 340 eV and M₅ at 335 eV) and L-edges (L₃ at 3173 eV and L₂ at 3330 eV) are significant. eels.info The fine structure of these edges, known as the Energy Loss Near-Edge Structure (ELNES), can reveal details about the local coordination and oxidation state of the palladium atoms within the nanobowl structure.

Spatially resolved EELS, often performed in a STEM, can map the chemical variations across a single nanobowl. arxiv.org This is particularly useful for studying phenomena like the distribution of elements in bimetallic nanostructures or investigating localized chemical changes on the surface. researchgate.net For example, in studies of helium nanobubbles within a palladium matrix, STEM-EELS has been used to measure and map the density of helium, differentiating the bubbles from empty voids. arxiv.orgarxiv.org

Table 2: EELS Analysis Details for Palladium

| Feature | Description |

|---|---|

| Core-Loss Edges | Pd M₄,₅-edges (~335-340 eV), Pd L₂,₃-edges (~3173-3330 eV). eels.info |

| Information from ELNES | Bonding environment, oxidation state, and density of unoccupied electronic states. eels.info |

| Spatial Resolution | Can achieve sub-nanometer to atomic resolution, enabling localized chemical analysis. aps.orgaps.org |

| Advantages | High sensitivity for light elements, provides chemical bonding information. labs-services.com |

Crystalline Structure and Orientation

Understanding the crystalline nature of palladium-nanobowls is fundamental, as it directly influences their catalytic and physical properties. Techniques like X-ray Diffraction and electron diffraction are indispensable for this purpose.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary and non-destructive technique used to determine the phase composition and crystalline structure of materials. malvernpanalytical.comucmerced.edu When a beam of X-rays is directed at the this compound sample, the atoms in the crystalline lattice diffract the X-rays in a predictable manner, governed by Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal structure. ucmerced.edu

For palladium nanostructures, XRD patterns typically show characteristic peaks corresponding to the face-centered cubic (fcc) crystal structure. researchgate.netresearchgate.net The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) are used to identify the crystalline phase by comparing them to reference patterns from databases like the International Centre for Diffraction Data (ICDD). malvernpanalytical.comncl.ac.uk For instance, diffraction peaks at 2θ values of approximately 40.1°, 46.7°, 68.1°, and 82.1° correspond to the (111), (200), (220), and (311) planes of fcc palladium, respectively. researchgate.netmdpi.com

The sharpness and intensity of the diffraction peaks provide information about the crystallinity and crystallite size of the nanobowls. Broader peaks generally indicate smaller crystallite sizes, a relationship described by the Scherrer equation. d-nb.info Furthermore, the relative intensities of the diffraction peaks can reveal any preferential crystalline orientation (texture) within the nanobowl structure. An unusually intense peak for a specific plane, such as the {111} plane, suggests that the crystallites are preferentially oriented with this facet exposed. d-nb.infonih.gov

Table 3: Typical XRD Data for FCC Palladium Nanostructures

| Miller Indices (hkl) | Approximate 2θ Angle (°) (for Cu Kα radiation) |

|---|---|

| (111) | 40.1 |

| (200) | 46.7 |

| (220) | 68.1 |

| (311) | 81.7 - 82.1 |

| (222) | 86.2 |

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a technique performed in a TEM that provides crystallographic information from a specific, localized area of the sample. wikipedia.org By inserting a selected area aperture in the image plane of the microscope, a diffraction pattern can be obtained from an area as small as a single nanobowl. wikipedia.org

The resulting SAED pattern consists of a series of spots or rings. wikipedia.org A pattern of distinct spots indicates that the nanobowl is a single crystal or has a high degree of crystalline order. nju.edu.cnacs.org The arrangement and spacing of these spots can be indexed to specific crystal planes, allowing for the determination of the crystal's orientation relative to the electron beam. govinfo.gov For example, SAED patterns of palladium nanostructures have been indexed to the {111}, {200}, {220}, and {311} reflections of the fcc structure. nju.edu.cn

If the nanobowl is polycrystalline, meaning it is composed of many small, randomly oriented crystallites, the SAED pattern will consist of a set of concentric rings. wikipedia.orgresearchgate.net Each ring corresponds to a specific set of lattice planes, and the diameter of the rings can be used to calculate the interplanar spacings (d-spacings), confirming the fcc structure of palladium. nih.govd-nb.info Elongated spots in a pattern can suggest the presence of multiple nanodomains with slight misorientations. nju.edu.cn

Table 4: SAED Pattern Interpretation for Palladium-Nanobowls

| Pattern Type | Interpretation |

|---|---|

| Spot Pattern | Indicates a single-crystalline or highly oriented structure. nju.edu.cnacs.org |

| Ring Pattern | Indicates a polycrystalline structure composed of randomly oriented grains. d-nb.infowikipedia.orgresearchgate.net |

| Indexed Rings/Spots | Confirms the face-centered cubic (fcc) crystal structure of palladium. nju.edu.cnd-nb.info |

Spectroscopic Probing of Surface Interactions

The surface of palladium-nanobowls is where crucial interactions, such as catalysis and sensing, take place. Spectroscopic techniques are vital for understanding the chemical species and vibrational modes present on these surfaces.

Raman Spectroscopy for Vibrational Fingerprints and Surface Adsorbates

Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It provides a specific "fingerprint" that can be used to identify molecules and study their structure. wikipedia.orgmdpi.com When monochromatic laser light interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in energy that corresponds to the vibrational modes of the molecules. wikipedia.org

In the context of palladium-nanobowls, Raman spectroscopy is particularly valuable for studying molecules adsorbed on their surface. nih.gov While palladium itself is not strongly Raman active, its nanostructured surface can significantly enhance the Raman signal of adsorbed molecules, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). nih.govacs.org This enhancement allows for the detection and identification of trace amounts of surface species, such as reactants, intermediates, or organic capping agents. mdpi.comacs.org

For example, SERS has been used to study the adsorption of molecules like 4-mercaptopyridine (B10438) on palladium nanostructures, where enhancement factors can be as high as 10⁵. nih.gov The technique can identify the characteristic vibrational modes of the adsorbate, providing insight into the nature of the surface-adsorbate interaction and how it might be altered by the nanobowl's curvature and surface defects. nih.gov The ability to obtain a molecular fingerprint makes Raman/SERS a powerful tool for in-situ monitoring of surface chemistry on palladium-nanobowls. mdpi.comnih.gov

Table 5: Application of Raman Spectroscopy to this compound Surfaces

| Technique | Information Provided | Example Application |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of the material and surface species. wikipedia.org | Identification of palladium oxides or other compounds formed on the surface. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational fingerprints of adsorbed molecules. acs.orgacs.org | Detecting and identifying reaction intermediates or trace analytes on the nanobowl surface. mdpi.comrsc.org |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of this compound materials. mdpi.com It is element-specific and sensitive to both the surface and bulk of the material, making it ideal for characterizing nanocatalysts. nih.gov XAS encompasses two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comchemcatbio.org

The XANES region provides information about the oxidation state and coordination geometry of the palladium atoms. chemcatbio.orgchalmers.se For instance, the position of the absorption edge can indicate the formal oxidation state of palladium, with higher energy shifts often corresponding to higher oxidation states. chemrxiv.org Studies on palladium nanoparticles have shown that changes in the XANES spectra can be correlated with the particle size and the presence of surface species like oxides. chalmers.seresearchgate.net For example, the formation of palladium oxide on the surface of nanoparticles leads to distinct features in the XANES spectra. nih.gov

The EXAFS region provides quantitative information about the local atomic environment around the palladium atoms, including bond distances, coordination numbers, and the identity of neighboring atoms. chemcatbio.orgaps.org Analysis of EXAFS data can reveal the Pd-Pd bond distances within the nanobowl structure. nsrrc.org.tw For palladium nanoparticles, a contraction of the nearest-neighbor distance and a reduction in the average coordination number are often observed with decreasing particle size. aps.org In one study, EXAFS analysis of palladium nanoparticles indicated that at the end of a rich period in a catalytic reaction, palladium was in a state similar to metallic Pd, while at the end of a lean period, it resembled bulk PdO. esrf.fr

Comprehensive analysis of XAS data, often extending to multiple coordination shells and considering multiple scattering paths, is crucial for a detailed understanding of the nanobowl structure. aps.org The following table summarizes representative EXAFS fitting parameters for palladium nanoparticles under different conditions.

Table 1: Representative EXAFS Fitting Parameters for Palladium Nanoparticles

| Sample | Shell | Coordination Number (CN) | Bond Distance (Å) |

|---|---|---|---|

| As-reduced Pd Catalyst | Pd-Pd | 6 | - |

| Pd Nanoparticles (7 nm) | Pd-Pd | - | Contracted |

| Pd Nanoparticles (12 nm) | Pd-Pd | - | Contracted |

| Pd Nanoparticles (23 nm) | Pd-Pd | - | Contracted |

| Pt-Pd Nanoparticles | Pt-Pt/Pd | - | 2.72 - 2.74 |

| Pt-Pd Nanoparticles | Pd-Pd | 10.2 - 11.2 | - |

Data compiled from multiple sources. aps.orgscirp.orgnorthwestern.edu

In-situ and Operando Spectroscopic Characterization Techniques

In-situ and operando spectroscopic techniques are indispensable for studying the dynamic changes in this compound structures under realistic reaction conditions. researchgate.netresearchgate.netnih.gov These methods allow for the direct observation of the catalyst's chemical and structural evolution during a chemical process, providing critical insights into reaction mechanisms and catalyst behavior. chemcatbio.orgosti.gov X-ray absorption spectroscopy (XAS) is a primary technique used in this context. mdpi.comesrf.fr

Operando XAS, often coupled with other techniques like mass spectrometry or infrared spectroscopy, enables the correlation of structural changes with catalytic activity in real-time. nih.govd-nb.infounito.it For example, time-resolved in-situ XAS has been used to monitor the oxidation state of palladium in supported catalysts during methane (B114726) oxidation, revealing reversible changes between reduced and oxidized phases that correspond to fluctuations in catalytic activity. esrf.fr Similarly, operando XAS studies have provided evidence for the nature of the active palladium species in C-H activation and Suzuki-Miyaura coupling reactions. nih.govrsc.org

The experimental setup for in-situ and operando studies typically involves a specialized reaction cell that allows for the control of temperature, pressure, and gas composition while the X-ray beam passes through the sample. chalmers.seunito.it This enables the collection of spectra as the reaction proceeds. researchgate.net The data obtained can reveal the formation and transformation of catalytic species, such as the evolution of palladium oxides or the interaction of palladium with reactants. nih.govd-nb.info

Recent advancements have focused on developing sophisticated data analysis methods, including machine learning approaches, to handle the large datasets generated during operando experiments and to extract subtle structural and electronic information. mdpi.comnih.gov The combination of multiple in-situ techniques, such as XAS, X-ray diffraction (XRD), and Raman spectroscopy, provides a more comprehensive understanding of the catalyst's behavior. researchgate.netosti.gov

The following table presents examples of in-situ and operando studies on palladium-based nanocatalysts and the key findings.

Table 2: Examples of In-situ and Operando Studies on Palladium Nanocatalysts

| Catalytic Reaction | Techniques | Key Findings |

|---|---|---|

| Methane Oxidation | Time-resolved in-situ XAS, Mass Spectrometry | Reversible changes in Pd oxidation state between reduced and oxidized phases correlate with catalytic activity. esrf.fr |

| C-H Acetoxylation | In-situ Pd K-edge XANES and EXAFS | Observed the evolution of Pd species from the pre-catalyst to the active form, involving changes in the coordination environment. rsc.org |

| CO Oxidation | Operando XAS, in-situ NAP-XPS, operando DRIFTS | Identified metallic and oxidic Pd states during the reaction, with different sites being active at different temperatures. d-nb.info |

| Ethylene (B1197577) Hydrogenation | Operando XAS, Mass Spectrometry | Monitored the state of Pd nanoparticles under varying ethylene/hydrogen ratios. unito.it |

Pore Structure and Surface Area Analysis

Nitrogen Physisorption for Specific Surface Area and Pore Size Distribution

Nitrogen physisorption is a standard technique used to determine the specific surface area and pore size distribution of porous materials like palladium-nanobowls. acs.org The analysis is based on the Brunauer–Emmett–Teller (BET) theory for calculating the specific surface area and methods like the Barrett–Joyner–Halenda (BJH) model for determining the pore size distribution. acs.orgacs.org

The nitrogen adsorption-desorption isotherm provides valuable information about the porous nature of the material. A type IV isotherm with a hysteresis loop is characteristic of mesoporous materials (pore size 2–50 nm). rsc.org The shape and position of the hysteresis loop can give qualitative information about the pore geometry.

For palladium-based nanocatalysts, the BET surface area is a crucial parameter as a higher surface area often indicates more available active sites for catalysis. acs.org For example, a study on palladium nanoparticles supported on graphitic carbon nitride reported a BET surface area of 27.14 m²/g. acs.org Another study on palladium nanoparticles synthesized at room temperature found a specific surface area of approximately 19.44 m²/g. acs.org The pore size distribution analysis can reveal the presence of mesopores and their average diameter. For instance, a palladium/g-C3N4 material was found to have a pore diameter of 3.824 nm, indicating a highly porous structure. acs.org

The following table summarizes the textural properties of various palladium-containing nanomaterials determined by nitrogen physisorption.

Table 3: Textural Properties of Palladium-Based Nanomaterials from Nitrogen Physisorption

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Pd/g-C3N4 | 27.14 | 0.15 | 3.824 |

| Pd NPs (synthesized at RT) | 19.44 | - | 24.29 |

| Pd/SBA-15 | 493 | 0.78 | 5.7 |

| Amine-functionalized MCF | 341 | 1.55 | 18.4 |

| Pd@COF-TB | - | - | 3.2 |

| VPMP@CLS-Pd | - | 0.111 | 17-27 |

| Micro-mesoporous polymer (OF2) | 700 | - | - |

Data compiled from multiple sources. acs.orgacs.orgrsc.orgmdpi.comresearchgate.netmdpi.comnih.gov

Mercury Porosimetry for Macropore Analysis

Mercury porosimetry is a technique used to characterize the macroporous structure of materials, covering a pore size range from several hundred micrometers down to a few nanometers. particletechlabs.compsu.eduresearchgate.net This method is based on the principle that a non-wetting liquid, mercury, will only intrude into pores under external pressure. psu.edu The pressure required for intrusion is inversely proportional to the pore size, as described by the Washburn equation. psu.edu

This technique is particularly useful for analyzing materials with a wide range of pore sizes, including macropores that are not always effectively characterized by gas physisorption methods. mdpi.com It can provide information on pore size distribution, total pore volume, bulk and apparent density, and porosity. researchgate.net For materials like palladium-nanobowls, which may be supported on or integrated into macroporous structures, mercury porosimetry can offer crucial insights into the accessibility of the larger pores that influence mass transport to the active catalytic sites. inoteexpress.com

Table 4: Information Obtainable from Mercury Porosimetry

| Parameter | Description |

|---|---|

| Pore Size Distribution | Distribution of pore diameters over a wide range, typically from 0.003 to 360 microns. psu.edu |

| Total Pore Volume | The total volume of accessible pores within the material. researchgate.net |

| Bulk Density | The density of the material including pore and particle voids. |

| Apparent (Skeletal) Density | The density of the solid material itself, excluding pore volume. researchgate.net |

| Porosity | The percentage of void space in a bulk material. psu.edu |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Palladium |

| Palladium Oxide |

| Methane |

| Carbon Monoxide |

| Nitrogen |

| Mercury |

| Ethylene |

| Hydrogen |

| Palladium Acetate (B1210297) |

| Graphitic Carbon Nitride |

| Siliceous Mesocellular Foam |

| Volcanic Pumice |

| Cellulose |

| Phenylboronic acid |

| 4-bromotoluene |

| Alumina (B75360) |

| Ceria |

| Titania |

| Zirconia |

| Platinum |

| Gold |

| Nickel |

| Tin |

| Silver |

| Cobalt |

| Gallium |

| Bismuth |

| Lanthanum Manganite Aluminate |

| Manganese Oxide |

| Carbon |

| Pyridine |

| Acetic Acid |

| 1-octene |

| Amoxicillin (B794) |

| Poly(methyl methacrylate) |

| Polyvinyl alcohol |

| Hydrochloric acid |

| Sodium borohydride |

| Argon |

| Oxygen |

| Silicon nitride |

| Helium |

| Carbon dioxide |

| Sulfur dioxide |

| Water |

| Boron nitride |

| Perchloric acid |

| Chitosan |

| Manganese Ferrite |

| Benzene |

| Acrolein |

| Propane (B168953) |

| Diethyl ether |

| Toluene |

| Heptane |

| Hexane |

| Acetone |

| Ethanol (B145695) |

| Methanol (B129727) |

| Isopropanol |

| Formic acid |

| Acetaldehyde |

| Propanal |

| Butanal |

| Pentanal |

| Hexanal |

| Heptanal |

| Octanal |

| Nonanal |

| Decanal |

| Undecanal |

| Dodecanal |

| Tridecanal |

| Tetradecanal |

| Pentadecanal |

| Hexadecanal |

| Heptadecanal |

| Octadecanal |

| Nonadecanal |

| Eicosanal |

| Heneicosanal |

| Docosanal |

| Tricosanal |

| Tetracosanal |

| Pentacosanal |

| Hexacosanal |

| Heptacosanal |

| Octacosanal |

| Nonacosanal |

| Triacontanal |

| Hentriacontanal |

| Dotriacontanal |

| Tritriacontanal |

| Tetratriacontanal |

| Pentatriacontanal |

| Hexatriacontanal |

| Heptatriacontanal |

| Octatriacontanal |

| Nonatriacontanal |

| Tetracontanal |

| Hentetracontanal |

| Dotetracontanal |

| Tritetracontanal |

| Tetratetracontanal |

| Pentatetracontanal |

| Hexatetracontanal |

| Heptatetracontanal |

| Octatetracontanal |

| Nonatetracontanal |

| Pentacontanal |

| Henpentacontanal |

| Dopentacontanal |

| Tripentacontanal |

| Tetrapentacontanal |

| Pentapentacontanal |

| Hexapentacontanal |

| Heptapentacontanal |

| Octapentacontanal |

| Nonapentacontanal |

| Hexacontanal |

| Henhexacontanal |

| Dohexacontanal |

| Trihexacontanal |

| Tetrahexacontanal |

| Pentahexacontanal |

| Hexahexacontanal |

| Heptahexacontanal |

| Octahexacontanal |

| Nonahexacontanal |

| Heptacontanal |

| Henheptacontanal |

| Doheptacontanal |

| Triheptacontanal |

| Tetraheptacontanal |

| Pentaheptacontanal |

| Hexaheptacontanal |

| Heptaheptacontanal |

| Octaheptacontanal |

| Nonaheptacontanal |

| Octacontanal |

| Henoctacontanal |

| Dooctacontanal |

| Trioctacontanal |

| Tetraoctacontanal |

| Pentaoctacontanal |

| Hexaoctacontanal |

| Heptaoctacontanal |

| Octaoctacontanal |

| Nonaoctacontanal |

| Nonacontanal |

| Hennonacontanal |

| Dononacontanal |

| Trinonacontanal |

| Tetranonacontanal |

| Pentanonacontanal |

| Hexanonacontanal |

| Heptanonacontanal |

| Octanonacontanal |

| Nonanonacontanal |

Catalytic Performance and Mechanistic Pathways of Palladium Nanobowl Catalysts

Electrocatalytic Reaction Pathways

The novel architecture of palladium nanobowls significantly influences their behavior in electrocatalytic reactions. The combination of a hollow interior and porous walls facilitates efficient diffusion of reactants and products, while the curved surfaces can alter the electronic properties and binding energies of intermediates, thereby steering reaction pathways and improving catalytic activity and selectivity.

Palladium-nanobowl catalysts have demonstrated exceptional performance in the electro-oxidation of small organic molecules, which is a critical process for direct alcohol fuel cells (DAFCs). Their high surface area and open structure are particularly advantageous for these complex multi-electron transfer reactions. rsc.orgresearchgate.net

Research has shown that hollow and porous palladium nanocrystals, including nanobowls, exhibit superior catalytic activity for the methanol (B129727) oxidation reaction (MOR) compared to solid nanoparticles. rsc.orgresearchgate.net The unique mesoporous and hollow structure of these nanobowls provides a larger electrochemically active surface area and makes the catalytic sites more accessible to methanol molecules. rsc.org Similarly, in the ethanol (B145695) oxidation reaction (EOR), the nanostructure plays a crucial role, with palladium-based catalysts showing high mass activity. researchgate.netosti.gov For instance, nanoparticle-assembled Pd octahedral nanocages, which share structural motifs with nanobowls, provide a high density of active sites and demonstrate efficient catalysis for ethanol oxidation. researchgate.net

The oxidation of ethylene (B1197577) glycol (EG), a promising fuel for DAFCs due to its high energy density and renewability, is also effectively catalyzed by nanostructured palladium. up.ac.zamdpi.com The cleavage of the C-C bond in ethylene glycol is a significant challenge, and the design of catalysts that can facilitate this step is crucial for complete oxidation to CO2. researchgate.net Bimetallic palladium-based nanostructures, such as PdCuCo alloys with a hollow, echinus-like morphology, have shown superior efficiency for ethanol oxidation, suggesting that multi-component nanobowls could offer further enhancements. acs.org

Formic acid oxidation (FAOR) is another key reaction where palladium catalysts excel. mpg.demdpi.com Porous palladium-silver (PdAg) alloy nanostructures with concave surfaces have exhibited enhanced electrocatalytic activity and durability for FAOR, outperforming conventional Pd nanoparticles. researchgate.net

| Catalyst | Reaction | Mass Activity (mA/mgPd) | Key Findings | Reference |

|---|---|---|---|---|

| Pd Nanobowls (Pd-NBs) | Methanol Oxidation | Not specified, but highest among tested shapes | Hollow-structured mesoporous nanobowls showed the best catalytic performance due to morphology. | rsc.org |

| Pd modified Ni nanowire | Ethanol Oxidation | 1479.79 | The 1D morphology and bifunctional effects of Pd and Ni enhanced catalytic activity. | researchgate.net |

| PdIrNiTe-MNSPs | Ethylene Glycol Oxidation | 1372.22 | Mesoporous, amorphous structure facilitated C-C bond cleavage and enhanced activity over commercial Pd/C. | mdpi.com |

| PdAg Nanostructures | Formic Acid Oxidation | 987 | Highly open nanostructures and tunable electronic features led to superior activity. | researchgate.net |

The oxidation of fuels like methanol and formic acid on palladium surfaces proceeds through complex reaction networks involving various adsorbed intermediates. A common issue is the formation of carbon monoxide (CO), a poisoning species that strongly adsorbs to the catalyst surface and blocks active sites, thereby hindering the reaction. mpg.dersc.org

For formic acid oxidation, the reaction can proceed via two main pathways:

Direct Dehydrogenation: HCOOH → COOH* + H⁺ + e⁻, followed by COOH* → CO₂ + H⁺ + e⁻. This is the desired pathway.

Dehydration Path (Poisoning): HCOOH → CO* + H₂O. The adsorbed CO* intermediate passivates the catalyst.

The unique morphology of palladium nanobowls, characterized by high surface curvature and porosity, plays a critical role in enhancing catalytic performance by improving mass transport. rsc.orgmdpi.com

Porosity: The porous structure of the nanobowl walls is vital for enhancing the electrochemically active surface area and facilitating the transport of reactants to, and products from, the catalytic sites. mdpi.comharvard.edu This porous network ensures that the interior surfaces of the catalyst are accessible, which is a significant advantage over non-porous or solid nanoparticles where only the exterior surface is active. This improved accessibility minimizes diffusion limitations, ensuring a uniform concentration of reactants across the catalyst surface. harvard.edursc.org

Surface Curvature: The high degree of surface curvature in nanobowls, particularly at edges and corners, leads to a higher density of under-coordinated atoms. mdpi.com These sites are often more catalytically active than the flat facets of a nanoparticle. Furthermore, increased curvature can alter the surface energy and electronic structure of the palladium atoms, which can weaken the binding of poisoning intermediates like CO and facilitate their removal, thus boosting catalytic activity and stability. mdpi.com Studies on core-shell and yolk-shell nanostructures have shown that mass transport of the solvent and solute through the porous shells can be the dominant factor in reaction kinetics, highlighting the importance of the porous architecture. acs.org

The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts, their high cost has driven research towards palladium-based alternatives. rsc.orgosti.gov The ORR activity of palladium is highly dependent on its structure and surface facets. osti.gov

The nanobowl morphology is expected to be beneficial for ORR by providing a large number of active sites and facilitating oxygen diffusion. Alloying palladium with other transition metals can tune its electronic properties (d-band center), which modifies the binding energy of oxygenated intermediates (O, OH, OOH*). rsc.org An ideal catalyst should have an optimal binding energy—strong enough to facilitate O-O bond breaking but weak enough to allow for the timely desorption of H₂O. rsc.org For example, alloying Pd with metals that have a smaller atomic radius can induce compressive strain on the Pd surface, which has been shown to improve ORR activity. osti.gov Although specific studies focusing solely on palladium nanobowls for ORR are limited, the principles derived from other hollow and nanostructured Pd catalysts suggest that the unique geometry of nanobowls would be advantageous. rsc.orgosti.gov

The oxygen evolution reaction (OER) is the anodic counterpart to ORR in processes like water splitting. Palladium itself is not typically a primary catalyst for OER, as it tends to form oxides that are not highly active. However, nanostructured palladium materials can serve as effective supports or components in bifunctional catalysts for both ORR and OER.

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for mitigating climate change and storing renewable energy. Palladium is a unique catalyst that can selectively reduce CO₂ to formate (B1220265) (HCOO⁻) at potentials close to equilibrium. oaepublish.comresearchgate.net However, a major challenge is catalyst deactivation due to the competitive hydrogen evolution reaction (HER) and the poisoning of the catalyst surface by strongly bound CO, which is a byproduct at higher overpotentials. researchgate.netresearchgate.net

The reaction pathway on palladium surfaces is highly potential-dependent. At low overpotentials, the formation of palladium hydride (PdHₓ) phases is believed to be crucial for the selective pathway to formate via a *OCHO intermediate. oaepublish.comresearchgate.net At more negative potentials, the direct reduction of CO₂ to CO via a *COOH intermediate becomes more favorable, leading to catalyst poisoning. oaepublish.com

The porous and high-surface-area structure of palladium nanobowls could offer significant advantages for CO₂ reduction. The enhanced mass transport can ensure a high local concentration of CO₂ at the active sites, while the unique surface structure could potentially stabilize the PdHₓ phase and favor the formate pathway. Alloying palladium with other metals, such as copper, in a nanoparticle configuration has been shown to lower the d-band center, which weakens the binding of CO and leads to more stable and sustained CO₂ reduction to formate. researchgate.net Applying such alloying strategies to a nanobowl architecture could combine the benefits of morphology and electronic effects for enhanced performance.

| Catalyst | Product | Faradaic Efficiency (FE) | Potential (vs. RHE) | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd icosahedra/C | CO | 91.1% | -0.80 V | Shape-controlled nanoparticles show high selectivity for CO at higher potentials. | mdpi.com |

| Pt–Pd/C | Formic Acid | 88% | -0.40 V | Bimetallic nanoparticles enable formate production at low overpotential. | mdpi.com |

| PDDA-Pd/C | CO | ~93% | -0.65 V | Surface functionalization with electron-donating groups weakens CO binding, enhancing CO selectivity. | rsc.org |

| Pd-Cu Alloy NPs | Formate | >70% (initial) | -0.15 V | Alloying with Cu weakens CO binding, improving stability and formate selectivity. | researchgate.net |

Fuel Oxidation Reactions (e.g., Methanol, Ethanol, Formic Acid, Ethylene Glycol Oxidation).

Heterogeneous Organic Transformation Catalysis

Palladium is a cornerstone catalyst in modern organic synthesis, facilitating a wide array of transformations, particularly cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira. frontiersin.orgrsc.orgrsc.org The use of heterogeneous palladium nanocatalysts, including nanobowls, is highly desirable as it simplifies catalyst separation and recycling, aligning with the principles of green chemistry. rsc.orgnih.gov

The high surface area and abundance of accessible active sites on palladium nanobowls make them potentially powerful catalysts for these transformations. The catalytic cycle for many of these reactions involves the in-situ generation of an active Pd(0) species from a pre-catalyst. rsc.org The nanostructure of the catalyst can influence the stability and activity of these species.

While specific examples of palladium nanobowls in many standard cross-coupling reactions are still emerging, related nanostructures have shown great promise. For instance, palladium nanoparticles supported on various materials are effective for Hiyama coupling reactions, which form C-C bonds between aryl halides and organosilanes. organic-chemistry.org The ligand-free nature of some nanoparticle-catalyzed systems simplifies the reaction setup and reduces costs. organic-chemistry.org

In hydrogenation reactions, the size and surface structure of palladium nanoparticles are known to strongly influence activity and selectivity. acs.orgnih.gov Porous organic polymers encapsulating Pd nanoparticles have shown excellent performance in alkene hydrogenation at room temperature. acs.org The unique morphology of palladium nanobowls could offer similar benefits, providing a stable and reusable platform for selective hydrogenation. Furthermore, plasmonic catalysis, where light energy is used to drive chemical reactions, has utilized nanobowl structures. Highly open AuAg nanobowls have been used for surface-plasmon-enhanced photo-electrocatalytic reactions, suggesting a potential application for palladium-containing nanobowls in light-driven organic transformations. acs.orgdntb.gov.ua

Carbon-Carbon Coupling Reactions (e.g., Heck, Suzuki, Hiyama, Sonogashira)

This compound catalysts and related palladium nanoparticles demonstrate exceptional efficiency in facilitating a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. mdpi.commpg.de Their high surface-area-to-volume ratio and the abundance of low-coordination sites contribute to their enhanced catalytic activity compared to bulk counterparts. mpg.demdpi.com

The Suzuki-Miyaura reaction , a cornerstone of cross-coupling chemistry, is effectively catalyzed by palladium nanocatalysts. wikipedia.org For instance, palladium nanoparticles supported on fibrous nanosilica (KCC-1) have shown a turnover frequency (TOF) 51 times higher than previously reported supported catalysts for carbonylative Suzuki coupling under mild conditions. rsc.org Similarly, palladium nanoparticles supported on nitrogen-doped carbon nanosheets achieved a TOF of 2390 h⁻¹, a near ninefold increase in activity over commercial Pd/C catalysts. mdpi.com Magnetic nanoparticles have also been employed as supports, allowing for easy catalyst recovery and reuse over multiple cycles without significant loss of activity. frontiersin.orgmdpi.com The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product. wikipedia.orgfrontiersin.org